ethyl [(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with ethanol. The reaction is catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol
Scientific Research Applications
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromene moiety is known for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of photoactive materials and fluorescent dyes
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets. The chromene moiety can interact with biological macromolecules, leading to the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other chromene derivatives such as:
ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE: Similar in structure but lacks the propanoyl group, which may affect its biological activity.
ETHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY(PHENYL)ACETATE: Contains a phenyl group, which can influence its chemical properties and applications.
ETHYL (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXYACETATE:
ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C17H18O6/c1-4-12(18)16-13(22-9-15(20)21-5-2)7-6-11-10(3)8-14(19)23-17(11)16/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
UZXHPWNWOYRPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC(=O)OCC |
Origin of Product |
United States |
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